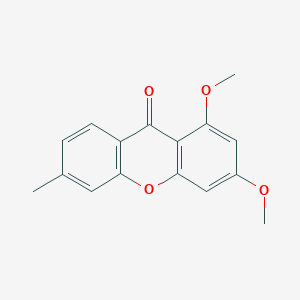

1,3-Dimethoxy-6-methyl-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

57615-53-9 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1,3-dimethoxy-6-methylxanthen-9-one |

InChI |

InChI=1S/C16H14O4/c1-9-4-5-11-12(6-9)20-14-8-10(18-2)7-13(19-3)15(14)16(11)17/h4-8H,1-3H3 |

InChI Key |

SSXLDPBOTUERIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9h Xanthen 9 Ones

Established Synthetic Pathways for 9H-Xanthen-9-one Derivatives

The synthesis of the xanthenone scaffold has traditionally been accomplished through several classical methods. Among the most established are the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt However, modern synthetic chemistry has driven the development of more sophisticated and efficient pathways to access these valuable molecules. These contemporary methods often prioritize sustainability, atom economy, and the ability to generate molecular diversity. um.edu.mtconicet.gov.ar

Multicomponent reactions (MCRs) have emerged as a powerful and green strategy for the synthesis of xanthene derivatives. These reactions, in which three or more reactants combine in a single pot to form a final product, are highly valued for their efficiency, reduction of waste, and conservation of time and energy. um.edu.mt

Several MCR strategies have been successfully employed for the synthesis of xanthenones. A common approach involves the one-pot condensation of an aldehyde, a phenol (B47542) or naphthol, and a cyclic 1,3-dicarbonyl compound like dimedone. researchgate.net The choice of catalyst and reaction conditions can be tailored to optimize yields and promote environmental sustainability. For instance, this three-component reaction has been effectively catalyzed by natural organic acids under solvent-free conditions. researchgate.net Similarly, ultrasound irradiation has been used to facilitate the synthesis of functionalized xanthenes using zirconium tetrachloride as an eco-friendly catalyst. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Phenolic Compound, Cyclic 1,3-Dicarbonyl | Natural Organic Acids (NOAs), Solvent-free | Xanthenones | researchgate.net |

| 2-Naphthol, Dimedone, Aldehyde | ZrCl4, Ultrasonic irradiation | Functionalised Xanthenes | nih.gov |

| β-Naphthol, Aromatic Aldehyde, Cyclic 1,3-Dicarbonyl | Chlorosulphonic acid, Ultrasound, Solvent-free | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones | |

| Dimedone, Aromatic Aldehyde, 3,4-Methylenedioxyphenol | TiO2-CNTs Nanocomposite, Aqueous media | 7,7-dimethyl-10-aryl-6,7,8,10-tetrahydro-9H- researchgate.netnih.govdioxolo[4,5-b]xanthen-9-ones | ingentaconnect.com |

The shift from traditional stoichiometric methods to catalytic processes represents a significant leap forward in the synthesis of xanthones, aligning with the principles of green chemistry. researchgate.netconicet.gov.ar Catalytic approaches offer enhanced efficiency, selectivity, and sustainability, with both homogeneous and heterogeneous systems being extensively explored. researchgate.net

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has provided refined methods for constructing the xanthenone core. A notable example is the palladium-catalyzed acylation followed by an intramolecular SNAr reaction. This strategy utilizes precursors like 2-bromofluorobenzene and salicylaldehyde (B1680747) with a catalyst system comprising palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand to achieve the synthesis of xanthone (B1684191) derivatives. conicet.gov.ar Another effective homogeneous catalyst is copper(II) triflate (Cu(OTf)₂), which is essential for the transformation of various substituted diaryl ethers into the corresponding styryl-substituted xanthone derivatives in moderate to high yields. conicet.gov.ar

| Catalyst System | Precursors | Key Transformation | Reference |

| Pd(OAc)₂ / butyldi-1-adamantylphosphine (B1366389) (BuPAd2) | 2-bromofluorobenzene, Salicylaldehyde | Acylation–SNAr | conicet.gov.ar |

| Cu(OTf)₂ | Diaryl ethers | Intramolecular Cyclization | conicet.gov.ar |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including high reusability, enhanced selectivity, minimal waste generation, and ease of separation from the reaction mixture. researchgate.netconicet.gov.ar These characteristics make them particularly suitable for large-scale, environmentally friendly production of xanthones. researchgate.netconicet.gov.ar

Nanocomposite catalysts have garnered considerable attention in this area. For example, a tungsten/copper-graphene carbon nitride (W/Cu@g-C₃N₄) nanocomposite has been developed for the efficient, solvent-free synthesis of benzoxanthenone derivatives. nih.gov Another green approach utilizes a titanium dioxide-carbon nanotube (TiO₂-CNT) nanocomposite to catalyze the three-component synthesis of xanthenones in aqueous media, offering high yields and catalyst recyclability. ingentaconnect.com Metal-exchanged zeolites, such as copper-exchanged NaY zeolite, have also proven to be highly active heterogeneous catalysts for the one-pot, solvent-free synthesis of xanthene derivatives. rsc.org

| Catalyst | Reaction Type | Conditions | Advantages | Reference |

| W/Cu@g-C₃N₄ | Aldehyde, Dimedone, and/or 2-Naphthol | 80 °C, Solvent-free | Reusable, Environmentally friendly | nih.gov |

| TiO₂-CNTs | Dimedone, Aldehyde, 3,4-Methylenedioxyphenol | 80 °C, Aqueous media | High yields (92-98%), Recyclable | ingentaconnect.com |

| Copper/Zeolite-NaY | Aldehyde, Dimedone | Solvent-free | High activity, Simple operation | rsc.org |

| DABCO on Amberlyst-15 | Diketone, Aldehyde, Naphthol | Solvent-free | Recyclable (up to 6 times), Atom-economical | um.edu.mt |

Photochemical methods provide an alternative pathway for the synthesis of 9H-xanthen-9-ones, often proceeding under mild conditions by leveraging the energy of light. nih.govresearchgate.net A prominent photochemical route is the oxidation of the benzylic C-H bond in a 9H-xanthene precursor to form the corresponding ketone. nih.gov

This transformation can be achieved using visible light and molecular oxygen in the presence of a metal-free photocatalyst, such as riboflavin (B1680620) tetraacetate, offering a green and efficient synthesis. nih.gov While effective, many established photo-oxidation procedures employ metal-containing catalysts, including ruthenium, iron, or copper complexes. nih.gov To avoid potentially undesirable metals, metal-free systems using catalysts like functionalized carbon-dots or graphitic carbon nitride have also been developed. nih.gov Another photochemical strategy involves the photooxidative cyclization of precursors like 3,4-diarylcoumarins, which can form related heterocyclic structures upon irradiation with UV light in the presence of an oxidizing agent like iodine. researchgate.net

| Method | Precursor | Catalyst/Conditions | Product | Reference |

| Photo-oxidation | 9H-Xanthene | Riboflavin tetraacetate, Visible light, O₂ | 9H-Xanthen-9-one | nih.gov |

| Photo-oxidation | 9H-Xanthene | Metal complexes (Ru, Fe, Cu) / O₂ | 9H-Xanthen-9-one | nih.gov |

| Photo-oxidation | 9H-Xanthene | Graphitic carbon nitride / O₂ | 9H-Xanthen-9-one | nih.gov |

| Photooxidative Cyclization | 3,4-Diarylcoumarins | Iodine, UV light | Fused Heterocycles | researchgate.net |

The regioselective functionalization of the xanthenone core is crucial for synthesizing derivatives with specific properties and for structure-activity relationship studies. up.pt This involves introducing substituents at precise positions on the aromatic scaffold or modifying existing side chains.

One powerful technique is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For instance, 1,3-dihydroxy- and 1,3-dimethoxy-9H-xanthen-9-one can undergo cross-dehydrogenative coupling with electron-deficient heterocycles like 1,2,4-triazines. researchgate.net This reaction forms a new carbon-carbon bond directly at a C-H position of the xanthenone ring. researchgate.net

Functionalization can also be directed to substituents already present on the xanthenone nucleus. A prime example is the Wohl-Ziegler bromination, a radical-mediated reaction that selectively targets allylic or benzylic positions. This method has been used to regioselectively brominate the methyl group of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one, using N-bromosuccinimide (NBS) and a radical initiator, to yield the corresponding 1-(dibromomethyl) derivative. nih.govnih.gov This intermediate is versatile and can be further transformed into other functional groups, such as aldehydes. nih.gov

| Functionalization Method | Substrate | Reagents | Product | Reference |

| Cross-Dehydrogenative Coupling | 1,3-Dimethoxy-9H-xanthen-9-one | 1,2,4-Triazines | C-H arylated xanthone | researchgate.net |

| Wohl-Ziegler Bromination | 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one | N-bromosuccinimide (NBS), Benzoyl peroxide (BPO) | 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | nih.gov |

Catalytic Synthesis Strategies

Green Chemistry Principles in 9H-Xanthen-9-one Synthesis

The application of green chemistry principles to the synthesis of 9H-xanthen-9-ones aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of solvent-free conditions, natural organic acid catalysts, and microwave-assisted synthesis.

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a cornerstone of green synthesis, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of xanthenone derivatives, one-pot tricomponent reactions have been successfully carried out without a solvent. These reactions typically involve the condensation of an aldehyde, a phenolic compound, and a cyclic 1,3-dicarbonyl compound. The absence of a solvent not only simplifies the reaction setup and work-up but can also lead to shorter reaction times and higher yields.

Use of Natural Organic Acid Catalysts

The replacement of hazardous and corrosive mineral acids with environmentally friendly and biodegradable catalysts is a key aspect of green chemistry. Natural organic acids (NOAs), which are found in various biological systems, have emerged as effective catalysts for the synthesis of xanthenones.

In a study optimizing the synthesis of xanthenones via a one-pot tricomponent reaction, several natural organic acids were tested for their catalytic efficacy. Among the tested acids, oxalic acid proved to be the most efficient. The research highlighted that the catalyst quantity significantly influences the reaction yield, with the optimal condition being 20 mol% of oxalic acid. This approach offers a more eco-friendly and user-friendly alternative to traditional synthetic methods.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Oxalic Acid | 20 | 5 | 82 |

| Malonic Acid | 20 | 10 | 55 |

| Succinic Acid | 20 | 10 | 54 |

| Acetic Acid | 20 | 10 | 67 |

| No Catalyst | - | 10 | 20 |

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner products. In the context of 9H-xanthen-9-one synthesis, microwave-assisted methods have been shown to significantly reduce reaction times compared to conventional heating. For instance, the cyclization of 2,2'-dihydroxybenzophenone (B146640) precursors to hydroxyxanthones in water can be achieved in excellent yields within a short duration under microwave irradiation. nih.gov This technology, especially when combined with solvent-free conditions and green catalysts, offers a powerful and sustainable approach to the synthesis of the xanthenone scaffold.

Total Synthesis Strategies Relevant to "1,3-Dimethoxy-6-methyl-9H-xanthen-9-one"

While a specific total synthesis for This compound , also known as Cassiaxanthone, is not extensively detailed in recent literature, a plausible and efficient synthetic route can be constructed based on established methodologies for structurally similar xanthones. The most common and versatile strategies for constructing the xanthenone core involve either a Friedel-Crafts acylation followed by an intramolecular cyclization or an Ullmann condensation.

A likely synthetic pathway for This compound would involve a Friedel-Crafts acylation of 3,5-dimethoxyphenol (B141022) with 2-hydroxy-5-methylbenzoic acid. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or a milder catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), would form a 2,2'-dihydroxybenzophenone intermediate. Subsequent intramolecular dehydration and cyclization of this intermediate, often facilitated by heat or a dehydrating agent, would yield the target molecule, This compound .

An alternative approach would be the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org In this case, 2-bromo-4-methylphenol (B149215) could be reacted with 3,5-dimethoxyphenol to form a diaryl ether intermediate. Subsequent intramolecular acylation would then lead to the formation of the xanthenone ring.

Advanced Chemical Transformations and Derivatization of the Xanthenone Core

The xanthenone core is a versatile scaffold that can be subjected to various chemical transformations to generate a library of derivatives with potentially enhanced biological activities. These transformations often target the aromatic rings or existing functional groups.

For a molecule like This compound , several derivatization strategies can be envisioned:

Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxy-substituted aromatic ring makes it susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The positions of substitution would be directed by the existing methoxy (B1213986) and methyl groups.

Demethylation and Remethylation: The methoxy groups can be selectively or fully demethylated using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyxanthones. These hydroxyl groups can then be re-alkylated with different alkyl halides to introduce new ether functionalities, allowing for the exploration of structure-activity relationships.

Functionalization of the Methyl Group: The methyl group at the 6-position can be a site for further functionalization. For instance, it can undergo radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl derivative. nih.gov This derivative can then be converted into other functional groups, such as alcohols, ethers, amines, or nitriles, through nucleophilic substitution reactions.

Reduction of the Carbonyl Group: The ketone group at the 9-position can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation alters the planarity and electronic properties of the central ring system.

These transformations highlight the chemical tractability of the xanthenone scaffold and provide avenues for the synthesis of a diverse range of derivatives of This compound for further investigation.

Biosynthetic Pathways and Natural Occurrence of Xanthenone Analogues

Microbial and Plant Sources of Xanthenone Natural Products

Xanthenone natural products are predominantly found as secondary metabolites in a wide array of organisms, ranging from microorganisms to higher plants. researchgate.net Fungi, lichens, and bacteria are known microbial sources. mdpi.com However, higher plants remain the most prolific source, with nearly 80% of the approximately 2000 known natural xanthones originating from them. mdpi.com

Several plant families are particularly rich in xanthones. These include:

Clusiaceae (or Guttiferae) : A major source of various xanthones, including the well-known α-mangostin from the fruit pericarp of Garcinia mangostana (mangosteen). mdpi.commdpi.com

Gentianaceae : This family is known for producing a variety of oxygenated xanthones. The first natural xanthone (B1684191), gentisin, was isolated from Gentiana lutea. mdpi.commdpi.com

Hypericaceae : Species in this family are known to produce complex xanthones. mdpi.com

Polygalaceae : A source of xanthone glycosides. mdpi.com

Moraceae : Another family noted for the presence of xanthone derivatives. mdpi.com

In addition to terrestrial plants, the marine environment has emerged as a significant reservoir of novel xanthones. Marine-derived fungi, often found in sediments or associated with other marine organisms like sponges and algae, produce a variety of highly substituted xanthones. nih.gov

| Source Type | Family/Group | Example Species | Example Xanthone(s) |

|---|---|---|---|

| Higher Plants | Clusiaceae | Garcinia mangostana | α-mangostin |

| Higher Plants | Gentianaceae | Gentiana lutea | Gentisin (1,7-dihydroxy-3-methoxyxanthone) |

| Higher Plants | Hypericaceae | Hypericum revolutum | Euxanthone |

| Higher Plants | Polygalaceae | Polygala vulgaris | 7-chloro-1,2,3-trihydroxy-6-methoxanthone |

| Higher Plants | Moraceae | - | Monooxygenated xanthones |

| Microorganisms | Fungi (Marine-derived) | Talaromyces islandicus | 1,4,7-trihydroxy-6-methylxanthone |

| Microorganisms | Fungi | Aspergillus stellatus | Tajixanthone |

Proposed Biosynthetic Routes to Methoxy-Substituted Xanthenones

The biosynthesis of the xanthone core is generally accepted to proceed via the mixed shikimate-polyketide pathway. The A-ring of the xanthone scaffold is derived from the acetate (B1210297) pathway, while the B-ring originates from the shikimic acid pathway. mdpi.com The key step in the formation of the central xanthenone ring system is the oxidative cyclization of a benzophenone (B1666685) intermediate. nih.gov

The formation of methoxy-substituted xanthones involves further enzymatic modifications of the core structure. The introduction of methoxy (B1213986) groups is a critical step that contributes to the vast structural diversity and varied biological activities of these compounds.

Key steps in the biosynthesis of methoxy-substituted xanthenones include:

Formation of a Benzophenone Intermediate : The pathway initiates with the condensation of intermediates from the acetate and shikimate pathways to form a polyketide chain, which then cyclizes and aromatizes to yield a benzophenone precursor.

Oxidative Phenol (B47542) Coupling : This benzophenone intermediate undergoes an intramolecular oxidative coupling reaction to form the characteristic tricyclic xanthone skeleton. For example, 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone are common precursors formed through this mechanism in various plant species. nih.gov

O-Methylation : The introduction of methoxy groups onto the xanthone scaffold is typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from SAM to a hydroxyl group on the xanthone ring. For instance, in Centaurium erythraea, a bifunctional OMT is responsible for the methylation of 1,3,5-trihydroxyxanthone to produce 1,3-dihydroxy-5-methoxyxanthone. This enzymatic step is crucial for the biosynthesis of compounds like 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one, where specific hydroxyl groups are methylated.

While it is often assumed that methoxylation is a late-stage modification, research into other natural products, such as quinine, has shown that methoxy groups can also be introduced at very early stages of the biosynthetic pathway, even on the initial substrates. mpg.debiorxiv.orgnih.gov This suggests that in some cases, the precursors to the benzophenone intermediate may already be methoxylated, leading to the direct formation of methoxy-substituted xanthones after cyclization. The promiscuity of some pathway enzymes allows them to process both methoxylated and non-methoxylated substrates, leading to a diverse array of final products within a single organism. mpg.debiorxiv.org

| Step | Description | Key Intermediates/Enzymes |

|---|---|---|

| 1 | Formation of Benzophenone Precursor | Intermediates from Shikimate and Acetate pathways |

| 2 | Oxidative Cyclization | Benzophenone intermediate -> Tricyclic xanthone core |

| 3 | Hydroxylation | Introduction of hydroxyl groups at various positions on the xanthone core |

| 4 | O-Methylation | Enzymatic transfer of a methyl group from SAM to a hydroxyl group, catalyzed by O-methyltransferases (OMTs) |

Spectroscopic Characterization and Structural Elucidation Techniques for 9h Xanthen 9 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules like xanthones. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), are employed for unambiguous signal assignment.

¹H NMR Spectroscopy In the ¹H NMR spectrum of a xanthone (B1684191), protons on the aromatic rings typically appear in the downfield region (δ 6.0-8.5 ppm). The chemical shift and multiplicity of each proton are influenced by the substitution pattern. For a compound like 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one, one would expect to see:

Aromatic Protons: Signals for the five protons on the xanthone nucleus. The protons on the dimethoxy-substituted ring (Ring A) would appear at different chemical shifts than those on the methyl-substituted ring (Ring B). Protons adjacent to the electron-donating methoxy (B1213986) groups would be shielded and appear at a higher field (lower ppm) compared to those near the electron-withdrawing carbonyl group.

Methoxy Protons: Two distinct singlets for the two methoxy groups (-OCH₃), typically appearing in the region of δ 3.8-4.0 ppm.

Methyl Protons: A singlet for the methyl group (-CH₃) attached to the aromatic ring, usually found around δ 2.3-2.8 ppm.

For the closely related compound, 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one (lichexanthone) , the reported ¹H NMR signals provide a useful comparison. redalyc.orgresearchgate.net The spectrum, recorded in CDCl₃, shows methoxy singlets at δ 3.86 and 3.89, a methyl singlet at δ 2.84, and aromatic protons as doublets between δ 6.29 and 6.67. redalyc.orgresearchgate.net A chelated hydroxyl proton appears far downfield at δ 13.39. redalyc.orgresearchgate.net

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the spectrum would show:

Carbonyl Carbon: A characteristic signal for the C=O group (C-9) in the highly deshielded region of δ 175-185 ppm.

Aromatic Carbons: Signals for the 12 carbons of the fused ring system. Carbons bearing methoxy groups (C-1, C-3) would be significantly shifted downfield.

Methoxy Carbons: Signals for the two methoxy carbons around δ 55-62 ppm.

Methyl Carbon: A signal for the methyl carbon in the aliphatic region, typically δ 20-25 ppm.

In the analysis of lichexanthone (B95002), the ¹³C NMR spectrum displayed 16 distinct carbon signals, confirming the proposed xanthone structure. researchgate.net Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate proton signals with the carbon atoms they are directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular structure and assigning quaternary carbons. unsri.ac.id

Table 1: Representative ¹H NMR Data for a Substituted 9H-Xanthen-9-one (Lichexanthone in CDCl₃) Data sourced from Buitrago et al. (2016). redalyc.orgresearchgate.net

Mass Spectrometry (MS) in Structural Analysis

Mass spectrometry is a key technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₆H₁₄O₄), the calculated exact mass would be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In xanthones, fragmentation often involves the loss of small, stable molecules or radicals from the parent structure. Common fragmentation pathways include:

Loss of a methyl radical (-•CH₃): From a methoxy group, leading to an [M-15]⁺ ion.

Loss of formaldehyde (B43269) (-CH₂O): A retro-Diels-Alder type fragmentation or rearrangement from a methoxy group, resulting in an [M-30]⁺ ion.

Loss of carbon monoxide (-CO): A characteristic fragmentation of ketones and pyrones, giving an [M-28]⁺ ion.

Loss of a formyl radical (-•CHO): Resulting in an [M-29]⁺ ion.

The MS analysis of the analogue lichexanthone (C₁₆H₁₄O₅) showed a molecular ion peak (M⁺) at m/z 286, confirming its molecular weight. redalyc.orgresearchgate.net Significant fragment ions were observed at m/z 258, corresponding to the loss of a CHO group, and m/z 228, corresponding to the subsequent loss of CH₂O, which supports the presence of methoxy substituents. redalyc.orgresearchgate.net

Table 2: Key Mass Spectrometry Fragments for a Substituted 9H-Xanthen-9-one (Lichexanthone) Data sourced from Buitrago et al. (2016). redalyc.orgresearchgate.net

X-ray Crystallography for Conformation and Bonding Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and conformational details.

The core structure of 9H-xanthen-9-one is known to be essentially planar due to its fused aromatic ring system. nih.gov X-ray diffraction studies on xanthone derivatives confirm this general planarity, although minor deviations can occur depending on the nature and position of substituents, which may introduce steric strain. nih.gov

The crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one (lichexanthone) revealed that it crystallizes in the monoclinic system with the space group P2₁/c. redalyc.orgresearchgate.net This analysis definitively confirmed the connectivity of the atoms and the substitution pattern that had been inferred from NMR and MS data. It also provides detailed information on intermolecular interactions, such as hydrogen bonding and crystal packing.

Table 3: Crystal Data for a Substituted 9H-Xanthen-9-one (Lichexanthone) Data sourced from Buitrago et al. (2016). redalyc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific frequencies, which correspond to the vibrational energies of different bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band for the conjugated ketone (carbonyl) group of the γ-pyrone ring, typically appearing in the range of 1650-1610 cm⁻¹.

C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether (methoxy) and the aryl ether groups of the xanthene core, usually found in the 1300-1000 cm⁻¹ region.

C=C Aromatic Stretch: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹.

C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ for the methyl and methoxy groups.

In published spectra of various xanthone derivatives, a strong carbonyl absorption is consistently observed around 1654 cm⁻¹. unsri.ac.id The IR spectrum of a dimeric xanthone also showed characteristic bands for hydroxyl (νₘₐₓ 3412 cm⁻¹), aliphatic C-H (2962 cm⁻¹), and carbonyl (1755 cm⁻¹) groups. mdpi.com This technique provides rapid and valuable confirmation of the key functional groups within the molecule.

Table 4: Expected Infrared Absorption Frequencies for this compound

Theoretical and Computational Chemistry Studies on 9h Xanthen 9 Ones

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been a important tool in elucidating the fundamental properties of 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one. These computational studies provide a detailed understanding of the molecule's electronic characteristics and are instrumental in predicting its spectroscopic behavior.

Electronic Structure and Reactivity Descriptors

DFT calculations are frequently employed to investigate the electronic structure of xanthone (B1684191) derivatives. aip.orgresearchgate.net For this compound, these studies would typically involve geometry optimization to find the most stable three-dimensional conformation. Following optimization, various electronic properties and reactivity descriptors can be calculated.

Key electronic properties that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. aip.org A smaller energy gap suggests higher reactivity.

Other important reactivity descriptors that can be derived from DFT calculations include electronegativity, chemical hardness, and chemical softness. These parameters help in predicting the compound's stability and reactivity. mdpi.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.49 |

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

DFT is also a powerful method for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations.

For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. uncw.edu The calculated chemical shifts are often compared with experimental data for validation. It is important to consider that the conformational flexibility of the molecule can influence the NMR chemical shifts, and therefore, a Boltzmann-weighted average of the chemical shifts of different low-energy conformers may be necessary for accurate predictions. uncw.edunih.gov

Similarly, DFT calculations can predict the vibrational frequencies in the IR spectrum. These predictions can aid in the assignment of the experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-1 | 162.5 | 162.1 |

| C-2 | 93.8 | 93.5 |

| C-3 | 167.2 | 166.8 |

| C-4 | 97.1 | 96.9 |

| C-4a | 157.0 | 156.7 |

| C-5 | 118.2 | 117.9 |

| C-6 | 136.5 | 136.2 |

| C-7 | 126.1 | 125.8 |

| C-8 | 123.9 | 123.6 |

| C-8a | 116.3 | 116.0 |

| C-9 | 176.8 | 176.5 |

| C-9a | 121.7 | 121.4 |

| C-10a | 156.4 | 156.1 |

| 1-OCH₃ | 56.0 | 55.8 |

| 3-OCH₃ | 55.9 | 55.7 |

| 6-CH₃ | 21.3 | 21.1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound in different environments. mdpi.com These simulations provide valuable information on how the molecule behaves over time, including its flexibility and interactions with solvent molecules or biological macromolecules. ugm.ac.id

By simulating the molecule in an explicit solvent environment, such as water or a lipid bilayer, MD can reveal the preferred conformations of the molecule and the transitions between them. This is particularly important for understanding how the molecule might bind to a biological target, as conformational changes are often necessary for a good fit. researchgate.net Analysis of the MD trajectories can provide insights into the stability of the molecule's structure and the nature of its interactions with its surroundings. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For xanthone derivatives, QSAR models have been developed to predict various activities, including anticancer, antimalarial, and enzyme inhibitory effects. nih.govresearchgate.net

In a QSAR study of this compound, a set of structurally related xanthone derivatives with known biological activities would be used to build a predictive model. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. tandfonline.comresearchgate.net Such a model could then be used to predict the activity of this compound and to design new derivatives with potentially enhanced activity.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred binding orientation of a small molecule to a biological target, such as a protein or nucleic acid. ijnc.ir This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

In the context of this compound, molecular docking studies would involve docking the molecule into the active site of a specific protein target. The results of the docking simulation would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose. nih.gov Analysis of the binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the protein. mdpi.com These studies can help to identify potential biological targets for this compound and to explain its mechanism of action at a molecular level. benthamdirect.com

Table 3: Example Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr123, Phe234, Leu345 |

| Hydrogen Bonds | 1 with Tyr123 |

| Hydrophobic Interactions | Phe234, Leu345 |

In Silico Prediction of Biological Targets and Pathways

In addition to molecular docking, other in silico methods can be used to predict the biological targets and pathways that may be modulated by this compound. These approaches often utilize machine learning algorithms and large databases of known drug-target interactions. snv63.ru

One common approach is ligand-based target prediction, which involves comparing the chemical structure of the compound of interest to a database of compounds with known biological targets. If the compound is structurally similar to known active molecules, it is likely to interact with the same targets. Another approach is network pharmacology, which aims to understand the effects of a compound on a complex network of biological pathways. arxiv.org By integrating data from multiple sources, these in silico methods can generate hypotheses about the potential biological activities and mechanisms of action of this compound, which can then be validated experimentally.

Computational Mechanistic Elucidations for Chemical Reactions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex organic molecules such as 9H-xanthen-9-ones. While specific computational mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations into the reactivity of closely related xanthone derivatives. These studies help in understanding reaction pathways, identifying transition states, and determining the energetic feasibility of various transformations.

A significant area of investigation for xanthone derivatives is their C-H functionalization, a class of reactions that allows for the direct modification of the xanthone core. One such reaction is the cross-dehydrogenative coupling (CDC) of 1,3-dimethoxy-9H-xanthen-9-one with electron-deficient azaheterocycles like 1,2,4-triazines. This reaction represents a direct C-H/C-H functionalization and proceeds via a nucleophilic substitution of a hydrogen atom (SNH) mechanism. researchgate.neturfu.ru

The proposed mechanism for this transformation involves the nucleophilic attack of the electron-rich xanthone on the electron-deficient triazine. The positions C2 and C4 of the 1,3-dimethoxy-9H-xanthen-9-one are activated for nucleophilic attack due to the electron-donating effect of the methoxy (B1213986) groups. The reaction proceeds with the formation of a σH-adduct, which is a key intermediate. This adduct is then oxidized to yield the final functionalized xanthone product. researchgate.neturfu.ru

For a hypothetical computational study on the C-H functionalization of 1,3-dimethoxy-9H-xanthen-9-one, the following aspects would be investigated:

Reactant and Reagent Optimization: The ground state geometries and electronic properties of 1,3-dimethoxy-9H-xanthen-9-one and the reacting azaheterocycle would be calculated.

Transition State Search: The transition state structures for the formation of the σH-adduct and its subsequent oxidation would be located. This is a critical step in determining the rate-limiting step of the reaction.

Energy Profile: A complete reaction energy profile would be constructed, plotting the relative energies of reactants, transition states, intermediates, and products along the reaction coordinate. This would provide quantitative data on activation energies and reaction enthalpies.

Such a computational investigation would provide a detailed, atomistic-level understanding of the reaction mechanism, complementing experimental findings and aiding in the rational design of new synthetic methodologies for the functionalization of the 9H-xanthen-9-one scaffold.

Mechanistic Insights into the Biological Activities of 9h Xanthen 9 Ones

Anticancer Mechanisms

The anticancer effects of xanthone (B1684191) derivatives are multifaceted, targeting various stages of cancer progression from proliferation to cell survival. nih.govnih.gov

A primary mechanism by which xanthone derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. nih.govmdpi.com Studies on various xanthones have demonstrated their ability to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. nih.govntu.edu.tw For instance, certain synthetic xanthones can induce a G1 phase arrest in bladder cancer cells. nih.gov Similarly, α-mangostin and β-mangostin have been shown to cause G1 arrest in human colon cancer DLD-1 cells, while γ-mangostin induces S phase arrest. nih.gov

This cell cycle disruption is often a precursor to apoptosis. mdpi.com Xanthones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by activating caspase enzymes, which are crucial executioners of the apoptotic process. nih.govugm.ac.id The induction of apoptosis has been observed in numerous cancer cell lines treated with various xanthone derivatives, indicating this is a common mechanism for this class of compounds. nih.govnih.govnih.gov For example, the antiproliferative effects of α- and γ-mangostin in colon cancer cells were found to be directly associated with apoptosis. nih.gov

Protein kinases are critical enzymes that regulate a vast number of cellular processes, including growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them a key target for anticancer drugs. frontiersin.org Several xanthone derivatives have been identified as inhibitors of protein kinases, which is a significant contributor to their anticancer activity. nih.govmdpi.comnih.gov

By inhibiting specific protein kinases, xanthones can disrupt the signaling cascades that cancer cells rely on for their uncontrolled growth and survival. nih.gov For example, synthetic derivatives such as 3,4-dihydroxyxanthone (B1238006) have been shown to be effective inhibitors of protein kinase C (PKC), an enzyme family involved in tumor promotion. nih.gov The ability of the xanthone scaffold to be modified allows for the development of new, potentially isoform-selective PKC inhibitors. nih.gov The anticancer activity of compounds like ananixanthone and caloxanthone B is also believed to be generated from protein kinase inhibition. nih.gov

Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication and transcription. nih.gov Cancer cells, due to their high rate of proliferation, are particularly dependent on topoisomerase activity, making these enzymes an effective target for chemotherapy. nih.gov A number of xanthone derivatives have been demonstrated to function as topoisomerase inhibitors. nih.govresearchgate.netnih.gov

These compounds can interfere with the enzyme's function in two main ways: by preventing the binding of ATP (a necessary cofactor) or by stabilizing the transient complex formed between the topoisomerase and DNA. nih.govresearchgate.net This stabilization, often referred to as poisoning the enzyme, leads to the accumulation of DNA strand breaks, which ultimately triggers cell death. nih.gov Both Topoisomerase I and Topoisomerase II have been targeted by xanthone derivatives. nih.govresearchgate.net For example, certain benzoxanthone derivatives show dual inhibitory activities against both enzymes, while others are selective for Topoisomerase II. nih.gov Studies suggest that these compounds can intercalate into DNA, further disrupting the DNA-topoisomerase complex. researchgate.netnih.gov

Chronic inflammation and oxidative stress are known to contribute to the development and progression of cancer. Key signaling pathways involved in these processes include NF-κB, MAPK, and Nrf2/ARE. Xanthone derivatives have been shown to modulate these pathways, contributing to their anticancer and chemopreventive effects. nih.govresearchgate.netscienceopen.com

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, and its aberrant activation is common in many cancers. nih.gov Xanthones can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes. researchgate.netscienceopen.com The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation and survival, and its modulation by xanthones has been reported as part of their anticancer mechanism. researchgate.net

Furthermore, xanthones can activate the Nrf2 (nuclear factor erythroid 2-related factor 2)/ARE (antioxidant response element) pathway. nih.govnih.gov Nrf2 is a master regulator of the cellular antioxidant response. nih.gov By activating Nrf2, xanthones enhance the expression of protective antioxidant and detoxifying enzymes, which helps to counteract the oxidative stress that can drive carcinogenesis. nih.govup.pt The interplay between these pathways is complex, but the ability of xanthones to modulate them highlights their potential as chemopreventive agents. scienceopen.com

The anticancer potential of the xanthone scaffold has been demonstrated across a wide array of human cancer cell lines. While specific data for 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one is not extensively documented, numerous derivatives have shown potent anti-proliferative activity against various cancers, including colorectal, cervical, lung, melanoma, and glioblastoma. nih.govnih.govmdpi.comjapsonline.com

For instance, novel synthetic xanthone derivatives have been shown to impair the growth and invasiveness of colorectal cancer cell lines (Caco-2, HT-29, and LoVo). nih.govnih.gov In studies on cervical cancer, 1,3-dihydroxyxanthone exhibited strong anticancer activity against HeLa cells. japsonline.com Various xanthones have also demonstrated cytotoxicity against lung cancer (A549), skin cancer/melanoma (A375), and glioblastoma (U251MG) cell lines. nih.govmdpi.comnih.gov The efficacy of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

Table 1: Anti-proliferative Activity of Selected Xanthone Derivatives in Various Cancer Cell Lines

In addition to inhibiting enzymes that interact with DNA, some xanthone derivatives are capable of interacting directly with DNA itself. nih.govnih.gov These interactions can physically block the processes of replication and transcription, leading to cell death. Mechanisms of direct DNA interaction include intercalation, the insertion of a molecule between the base pairs of DNA, and the formation of DNA cross-links. nih.govacs.org

Molecular docking studies have shown that xanthone derivatives can bind to DNA through hydrogen bonds and π-stacking interactions. researchgate.net Some benzoxanthone derivatives that possess epoxy groups have been found to cross-link DNA duplexes. nih.gov Furthermore, the planar tricyclic structure of the xanthone core is similar to other known DNA intercalating agents, and some derivatives have been specifically designed to bind to unique DNA structures like G-quadruplexes, which are implicated in cancer cell proliferation. acs.org The ability to bind to both DNA and RNA is another facet of the anticancer activity of the xanthone class. nih.govnih.gov

Table of Compounds Mentioned

Antioxidant Mechanisms of Xanthone Derivatives

The antioxidant capacity of xanthones is a well-documented phenomenon, contributing significantly to their protective effects against cellular damage. nih.govnih.gov The primary mechanisms involve direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant systems.

Free Radical Scavenging Pathways

Xanthones are recognized for their ability to neutralize free radicals through various chemical pathways. The efficiency of this process is heavily dependent on the presence and position of hydroxyl and methoxy (B1213986) groups on the xanthone skeleton. nih.gov Two principal mechanisms are:

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The presence of phenolic hydroxyl groups is often crucial for this mechanism.

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical. The resulting radical cation of the antioxidant is typically more stable and less reactive. The electron-donating capacity of the xanthone, influenced by its substituents, governs the favorability of this pathway. nih.gov

Modulation of Antioxidant Enzyme Systems

Beyond direct scavenging, certain xanthones have been shown to enhance the body's intrinsic antioxidant defenses by upregulating the activity of key enzymes. These include:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

Catalase (CAT): Responsible for the decomposition of hydrogen peroxide to water and oxygen.

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.

Regulation of Oxidative Stress Pathways

A pivotal pathway in the cellular response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.com Activation of Nrf2, a transcription factor, leads to the expression of a suite of antioxidant and cytoprotective genes. Some xanthone derivatives have been identified as activators of this pathway, thereby bolstering the cell's ability to combat oxidative damage. mdpi.com

Anti-inflammatory Mechanisms of Xanthone Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. nih.govnih.gov Xanthones have demonstrated significant anti-inflammatory potential through the modulation of various signaling molecules and pathways. nih.govnih.gov

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines are key mediators of the inflammatory response. Xanthone derivatives have been reported to suppress the production and release of several of these signaling molecules, including:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

By downregulating these cytokines, xanthones can effectively dampen the inflammatory cascade.

Inhibition of Inflammatory Mediators

Another key mechanism of the anti-inflammatory action of xanthones is the inhibition of enzymes that produce inflammatory mediators. A primary target in this regard is:

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules. Inhibition of COX-2 is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

While the general mechanistic insights for the xanthone class are well-established, the specific contributions and potency of the 1,3-dimethoxy and 6-methyl substitutions in "this compound" remain to be elucidated through dedicated research. Future studies are necessary to isolate and characterize the precise antioxidant and anti-inflammatory pathways modulated by this specific compound to fully understand its therapeutic potential.

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Modulation of this pathway is a key mechanism for many anti-inflammatory compounds. While direct studies on the effect of this compound on the NF-κB pathway are not extensively available in the current scientific literature, the broader class of xanthones has demonstrated significant activity in this area. For instance, certain xanthone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. This action is often attributed to the inhibition of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB. The anti-inflammatory properties observed in various natural and synthetic xanthones suggest that this compound may also exert its biological effects through a similar modulation of the NF-κB signaling cascade, although specific experimental verification is required.

Immune Cell Regulation (e.g., Mast Cell and Neutrophil Degranulation)

The regulation of immune cells is a crucial aspect of the inflammatory process, and compounds that can modulate their activity are of significant therapeutic interest. The potential for this compound to regulate immune cells, such as mast cells and neutrophils, can be inferred from the activities of other xanthone compounds.

Mast cell degranulation releases a variety of inflammatory mediators, including histamine (B1213489) and cytokines, which are central to allergic and inflammatory responses. Although direct evidence for this compound is lacking, some xanthones have been reported to inhibit mast cell degranulation, thereby suppressing the release of these pro-inflammatory substances.

Neutrophil degranulation is another key event in the inflammatory cascade, releasing enzymes and other factors that contribute to tissue damage. The ability of certain xanthone derivatives to modulate neutrophil function suggests a potential mechanism for this compound. Further investigation into the specific effects of this compound on mast cell and neutrophil activity is warranted to elucidate its immunoregulatory potential.

Antimicrobial Mechanisms

While specific studies on this compound are limited, the antimicrobial properties of the xanthone scaffold are well-documented. Various derivatives have shown activity against a range of microbial pathogens.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

The antibacterial potential of xanthones has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, a study on chlorinated derivatives of a structurally similar compound, 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one, revealed notable antibacterial activity. Specifically, 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one showed promising activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov Generally, simple substitutions with methoxy and hydroxyl groups on the xanthone core are thought to have a nuanced effect on antibacterial efficacy. nih.gov While many natural xanthones show a preference for activity against Gram-positive bacteria due to the formidable outer membrane of Gram-negative organisms, rational design approaches are being explored to overcome this barrier. nih.gov

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one | Enterococcus faecalis | Promising |

| 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one | Staphylococcus aureus | Promising |

| Questin | Gram-positive and Gram-negative bacteria | MIC < 50 μg/mL |

| 1,5-dihydroxy-6,7-dimethoxyxanthone | Staphylococcus epidermidis | MIC of 16 μg/mL |

| 1,5-dihydroxy-6,7-dimethoxyxanthone | Bacillus cereus | MIC of 16 μg/mL |

| 1,3,6-trihydroxy-7-methoxyxanthone | Salmonella Typhimurium | MIC of 4 μg/mL |

Antifungal Activity

The antifungal activity of xanthone derivatives has been a subject of significant research. Studies on chlorinated derivatives of 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one have yielded compounds with potent antifungal effects. For example, 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one demonstrated strong fungistatic and fungicidal activity against dermatophyte clinical strains such as Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum, with Minimum Inhibitory Concentrations (MICs) ranging from 4-8 µg/mL. nih.gov Furthermore, this compound exhibited a synergistic effect with fluconazole (B54011) against T. rubrum. nih.gov Other synthetic xanthone derivatives have also shown significant efficacy against various yeasts and dermatophytes. nih.gov

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | Trichophyton rubrum | 4-8 |

| 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | Microsporum canis | 4-8 |

| 2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | Epidermophyton floccosum | 4-8 |

Antimycobacterial Activity

Several xanthone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. While direct data for this compound is not available, studies on other substituted xanthones have shown promising results. For instance, certain 2-substituted xanthone derivatives displayed significant inhibition of M. tuberculosis growth. ptfarm.plresearchgate.netnih.gov One study identified 1-methyl-2,4,7-trinitroxanthone as a highly active compound with a MIC value of 3 µg/mL against M. tuberculosis, an activity level comparable to some established tuberculosis drugs. nih.gov These findings suggest that the xanthone scaffold is a viable template for the development of new antimycobacterial agents.

Neuroprotective Mechanisms

The neuroprotective potential of xanthones is an emerging area of research. Although there is no specific research on the neuroprotective mechanisms of this compound, the general class of xanthones has been investigated for such properties. Their antioxidant and anti-inflammatory activities, often linked to the modulation of pathways like NF-κB, are considered key to their potential neuroprotective effects. By mitigating oxidative stress and inflammation, which are implicated in the pathogenesis of various neurodegenerative diseases, xanthones may help protect neuronal cells from damage. Further studies are necessary to determine if this compound possesses similar neuroprotective capabilities and to elucidate the specific molecular targets involved.

Anti-cholinesterase Activity

There is currently no available scientific literature detailing the anti-cholinesterase activity of this compound. While other derivatives of 9H-xanthen-9-one have been investigated as potential cholinesterase inhibitors, specific studies on this compound have not been found.

Reduction of Beta-Amyloid (Aβ) and Tau Aggregation

No research has been identified that investigates the effects of this compound on the aggregation of beta-amyloid or tau proteins. The role of the broader class of xanthenes has been a subject of interest in neurodegenerative disease research, but specific data for this compound is absent.

Attenuation of Neuroinflammation

Information regarding the potential for this compound to attenuate neuroinflammation is not present in the current body of scientific research.

Protection against Oxidative Stress in Neuronal Cells

There are no studies available that specifically examine the capacity of this compound to protect neuronal cells from oxidative stress.

Enzyme Inhibition Studies (General)

Similarly, specific inhibitory studies on aldose reductase and α-glucosidase by this compound have not been reported in the available literature.

Aldose Reductase Inhibition

No data has been published on the aldose reductase inhibitory activity of this compound.

α-Glucosidase Inhibition

There is no available research detailing the α-glucosidase inhibitory potential of this compound.

Tyrosinase and Xanthine (B1682287) Oxidase Inhibition

There is currently no available scientific literature detailing the inhibitory effects of this compound on tyrosinase or xanthine oxidase. While the broader class of xanthone compounds has been a subject of interest for enzyme inhibition studies, specific research findings, including inhibitory concentrations (IC₅₀) or kinetic analyses for this particular methylated and dimethoxylated xanthone derivative, are not documented. Therefore, no data tables or detailed research findings on its potential as an inhibitor for these enzymes can be provided.

Receptor Binding and Channel Modulation Studies (e.g., Calcium Channels)

Similarly, information regarding the interaction of this compound with specific cellular receptors or its modulatory effects on ion channels, such as calcium channels, is not present in the current body of scientific research. Studies elucidating its binding affinities, potential agonistic or antagonistic activities, or its influence on ion flux are required to understand its pharmacological profile in this context. Without such studies, a detailed discussion on its receptor binding and channel modulation properties cannot be formulated.

Further research is necessary to explore and characterize the bioactivity of this compound to determine its potential therapeutic applications.

Structure Activity Relationship Sar Studies of 9h Xanthen 9 Ones

Influence of Methoxy (B1213986) and Methyl Substituents on Biological Activity

The presence and position of methoxy (-OCH₃) and methyl (-CH₃) groups on the 9H-xanthen-9-one core can profoundly alter its biological profile, including its anticancer and antimicrobial activities.

Methoxy groups are known to influence the electronic properties and lipophilicity of the xanthone (B1684191) scaffold. For instance, studies on the anti-settlement activity of xanthone derivatives against marine organisms revealed that a 3,4-dimethoxy substitution pattern is important for this activity. Comparing xanthones with a 3-methoxy and 4-hydroxy pattern to those with a 3,4-dimethoxy pattern, the latter showed stronger inhibition of larval settlement. nih.gov However, the addition of a methoxy group at the C-6 position to a 1,3,4-substituted xanthone did not consistently improve activity and, in some cases, reduced it. nih.gov In the context of antibacterial activity, 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one and 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one have demonstrated activity against several bacterial strains, including multidrug-resistant ones. nih.gov

Methyl groups also play a significant role in modulating the biological activity of xanthones. The synthesis of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one has been a key step in the development of novel aminated xanthones with potential as p53-activating agents for cancer therapy. nih.gov The methyl group can influence the molecule's interaction with biological targets and its metabolic stability.

The interplay between methoxy and methyl groups is also evident in various biological contexts. For example, 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one has shown promising antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov This highlights that the combined effect of different substituents can lead to enhanced biological activity.

Table 1: Influence of Methoxy and Methyl Substituents on the Biological Activity of 9H-Xanthen-9-ones

| Compound | Substituents | Biological Activity | Reference |

| 3,4-dimethoxy substituted xanthones | 3,4-dimethoxy | Stronger anti-settlement activity | nih.gov |

| 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | 1-dibromomethyl, 3,4-dimethoxy | Antibacterial activity | nih.gov |

| 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | 1-dibromomethyl, 3,4,6-trimethoxy | Antibacterial activity | nih.gov |

| 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | 1-methyl, 3,4-dimethoxy | Precursor for p53-activating agents | nih.gov |

| 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one | 1-methyl, 3-chloro, 4,6-dimethoxy | Antibacterial activity | nih.gov |

Impact of Hydroxyl and Prenyl Groups on Xanthenone Bioactivity

Hydroxyl (-OH) and prenyl groups are common substituents in naturally occurring xanthones and are well-recognized for their significant contributions to a wide range of biological activities, particularly antioxidant and anticancer effects.

The presence of hydroxyl groups is a key determinant of the antioxidant activity of xanthones. mdpi.com For instance, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been shown to possess potent antioxidant properties, which are attributed to the hydroxyl groups on its scaffold. mdpi.com These groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The position of the hydroxyl groups also influences their activity; for example, free hydroxyl groups and a catechol moiety have been suggested to be essential for the antioxidant activity of compounds like mangiferin.

Prenyl groups, which are lipophilic isoprenoid chains, are often associated with enhanced anticancer activity. The introduction of a prenyl group can increase the molecule's ability to interact with and penetrate cell membranes, leading to improved cytotoxic effects against cancer cells. For example, the anticancer activity of 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one has been demonstrated against KB and KBv200 cell lines. mdpi.com The structural difference between the potent anticancer agent sterigmatocystin (B1681140) and its less active analogue, dihydrosterigmatocystin, is the presence of an allyl group (a related unsaturated alkyl group) at the C-5 position, highlighting the importance of such moieties for activity. mdpi.com

The combination of hydroxyl and prenyl groups often results in synergistic effects on biological activity. Many potent naturally occurring anticancer xanthones possess both types of substituents. This combination can provide a balance of antioxidant and cytotoxic properties, making these compounds promising candidates for cancer chemotherapy.

Table 2: Impact of Hydroxyl and Prenyl Groups on the Biological Activity of 9H-Xanthen-9-ones

| Compound | Substituents | Biological Activity | Reference |

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | 1,2-dihydroxy | Antioxidant | mdpi.com |

| Mangiferin | Multiple hydroxyl and a C-glucosyl group | Antioxidant | |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | 1,7-dihydroxy, 2-methoxy, 3-prenyl | Anticancer | mdpi.com |

| Sterigmatocystin | Allyl group at C-5 | Anticancer | mdpi.com |

Rational Design Principles for Optimized 9H-Xanthen-9-one Analogues

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the mechanism of action. For 9H-xanthen-9-ones, several principles guide the design of optimized analogues with enhanced biological activity and selectivity.

One key principle is molecular hybridization , which involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with improved properties. For example, a molecular hybridization approach was used to construct novel 3,4-oxygenated xanthone derivatives by incorporating chemical moieties from known murine double minute 2 (MDM2)-p53 disruptors into the xanthone scaffold. nih.gov This strategy led to the identification of a potent p53-activating agent with antitumor activity. nih.gov

Another important principle is the modification of substituent patterns to optimize interactions with the target protein. SAR studies provide valuable information on which positions of the xanthone ring are amenable to substitution and which functional groups are likely to enhance activity. For instance, the discovery that a 3,4-dimethoxy substitution is crucial for anti-settlement activity allows for the rational design of more potent antifouling agents. nih.gov

Structure-based drug design is also a powerful tool. If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different xanthone analogues will bind to the active site. This information can then be used to design new compounds with improved binding affinity and selectivity. For example, molecular docking studies have been used to predict the molecular interactions between newly designed xanthone derivatives and DNA topoisomerase IIα, a key target in cancer therapy. nih.gov

Finally, optimizing pharmacokinetic properties is a critical aspect of rational design. This includes modifying the structure to improve solubility, metabolic stability, and cell permeability. The introduction of polar groups, such as amines, can enhance water solubility, while the addition of lipophilic groups, like prenyl chains, can improve membrane permeability.

Computational SAR Modeling for Predicting Biological Efficacy

Computational SAR modeling, including quantitative structure-activity relationship (QSAR) analysis, plays a vital role in modern drug discovery by enabling the prediction of the biological activity of novel compounds before their synthesis.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are developed using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For xanthone derivatives, QSAR models have been successfully developed to predict their anticancer activity. nih.govnih.govresearchgate.net These models often use molecular descriptors such as dielectric energy, group counts (e.g., hydroxyl groups), logP (a measure of lipophilicity), shape indices, and solvent-accessible surface area to quantify the structural features that are important for activity. nih.gov

For instance, a QSAR model for the anticancer activity of xanthone derivatives against the HeLa cell line showed a high correlation between the predicted and observed activities, with a regression coefficient (r²) of 0.84. nih.gov Another QSAR study on xanthone derivatives identified the net atomic charges at specific carbon atoms (qC1, qC2, and qC3), dipole moment, and logP as key descriptors for cytotoxic activity. nih.govresearchgate.net

In addition to QSAR, other computational methods like molecular docking and molecular dynamics simulations are used to provide insights into the binding modes and interactions of xanthone derivatives with their biological targets. nih.govresearchgate.netmdpi.com These methods can help to explain the observed SAR trends and guide the design of new compounds with improved efficacy. For example, molecular docking studies have suggested that certain xanthone derivatives exert their cytotoxic effects by inhibiting enzymes such as telomerase, COX-2, and cyclin-dependent kinase-2 (CDK2). nih.govresearchgate.net

Computational assessment of xanthones from African medicinal plants as aldose reductase inhibitors has also been performed, identifying promising candidates for further in vitro and in vivo studies. mdpi.com These computational approaches not only accelerate the drug discovery process but also reduce the costs and ethical concerns associated with extensive experimental screening.

Advanced Applications and Emerging Research Areas for 9h Xanthen 9 Ones

Development of 9H-Xanthen-9-one-Based Chemical Probes for Biological Research

Chemical probes are highly selective, cell-active small molecules used as research tools to study the function of specific proteins or biological pathways. The inherent bioactivity and "privileged scaffold" of the 9H-xanthen-9-one core make it an excellent starting point for the development of such probes. By systematically modifying the substituents on the xanthone (B1684191) framework, researchers can fine-tune the molecule's selectivity and affinity for a specific biological target.

Xanthone derivatives have been developed as pharmacological tools to investigate a variety of biological processes. Their utility as probes is enhanced by the fluorescent properties inherent to some members of this class. For instance, fluorescein, a well-known fluorescent dye, is structurally a dihydroxy-xanthen-9-one, highlighting the potential for creating intrinsically fluorescent probes for biological imaging and assays. These probes can be designed to bind to a specific enzyme or receptor, allowing for the visualization of its localization and activity within living cells, thereby providing critical insights into cellular processes.

Potential in Materials Science Applications (e.g., Organic Light-Emitting Diodes (OLEDs))

The rigid and planar tricyclic structure of the 9H-xanthen-9-one core, combined with its inherent luminescent properties, makes it an attractive candidate for applications in materials science. There is growing interest in developing new organic materials based on xanthones. These properties are particularly relevant to the field of organic electronics, including the development of Organic Light-Emitting Diodes (OLEDs).

The photophysical characteristics of xanthones can be tuned by chemical modification, allowing for the creation of materials that emit light across different wavelengths. This tunability is crucial for producing the red, green, and blue pixels required for full-color displays. The stable aromatic system of the xanthone scaffold can also contribute to the durability and operational lifetime of OLED devices. While research in this area is still emerging, the foundational characteristics of 9H-xanthen-9-ones suggest significant potential for their use as emitters or host materials in next-generation electronic displays and solid-state lighting.

Agrochemical Potential of Xanthenone Derivatives

Xanthenone derivatives are being actively investigated as lead compounds for new agrochemicals, demonstrating potential as herbicides, fungicides, and insecticides. nih.gov The exploration of natural products for these applications is driven by the need for new modes of action to combat resistance and for more environmentally benign solutions. acs.org

Key Research Findings in Agrochemical Applications:

| Activity | Compound Examples | Target Organisms | Key Findings |

| Herbicidal | 1-methoxyxanthone, 1-(allyloxy)xanthone, Dihydrosterigmatocystin | Grasses, Broadleaf species (Amaranthus retroflexus L.) | Certain methoxyxanthones show significant herbicidal activity, with some demonstrating species specificity. acs.org Dihydrosterigmatocystin was found to be approximately 4-fold stronger than the commercial herbicide glyphosate (B1671968) against A. retroflexus. nih.govresearchgate.net |

| Antifungal | Natural xanthones from Garcinia mangostana, Dihydrosterigmatocystin | Fusarium oxysporum, Alternaria tenuis, Botrytis cinerea | Natural xanthones show good inhibitory activity against several phytopathogenic fungi. nih.govacs.org Dihydrosterigmatocystin exhibited antifungal activity almost 30-fold stronger than the fungicide carbendazim (B180503) against B. cinerea. nih.gov |

| Insecticidal / Larvicidal | α-Mangostin, Xanthonol | Aedes aegypti, Leptinotarsa decemlineata, Lucilia sericata | α-Mangostin acts as a mosquito sterol carrier protein-2 (SCP-2) inhibitor and shows larvicidal activity against multiple mosquito species. researchgate.netnih.gov Xanthonol, a dimeric xanthone, is effective against larvae of Aedes aegypti and other pests. researchgate.net |

Structure-activity relationship studies have shown that the type and position of functional groups, such as hydroxyls and isoprenyl groups, significantly alter the bioactivity of these compounds against plant pathogens. acs.org This research indicates that xanthones are a promising class of natural products for the development of future agrochemicals. nih.gov

Role in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. Chemical compounds that can selectively perturb these systems are invaluable tools in this field. The diverse and potent biological activities of 9H-xanthen-9-ones make them well-suited for this role.

By introducing a specific xanthone derivative into a biological system (e.g., a cell culture or organism), researchers can study the downstream effects on a global scale. For example, a xanthone that inhibits a particular kinase can be used to map the entire signaling network affected by that enzyme. Techniques like transcriptomics, proteomics, and metabolomics can be used to measure the system-wide response to the compound, revealing new connections between genes, proteins, and metabolic pathways. The ability of xanthones to modulate processes like inflammation, oxidative stress, and cell proliferation allows them to be used as chemical tools to dissect these complex biological phenomena and build more comprehensive models of cellular function. nih.gov

Unexplored Biological Targets for "1,3-Dimethoxy-6-methyl-9H-xanthen-9-one"

While the broader class of xanthones has been extensively studied, comprehensive biological profiling for the specific compound This compound is not widely available in the scientific literature. Its precise molecular targets and full range of biological activities remain largely uncharacterized. Based on the known activities of structurally related xanthones, several promising areas for future investigation can be proposed.

Many xanthone derivatives are known to interact with a wide range of protein targets. mdpi.com Given this precedent, a number of potential, yet unexplored, target classes for this compound can be hypothesized:

Kinase Profiling: The human kinome consists of over 500 protein kinases, many of which are validated drug targets, particularly in oncology. Xanthones have been shown to inhibit certain kinases. A broad-panel screening of this compound against a diverse array of kinases could uncover novel and selective inhibitory activities.

Epigenetic Targets: Enzymes that modify DNA and histones, such as histone deacetylases (HDACs), methyltransferases, and demethylases, are critical regulators of gene expression and are increasingly important drug targets. The potential for xanthone scaffolds to interact with these enzymes is an underexplored area.